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molecular formula C11H16N2O B8474425 2-(1-(6-Methylpyridin-2-yl)azetidin-3-yl)ethanol

2-(1-(6-Methylpyridin-2-yl)azetidin-3-yl)ethanol

Cat. No. B8474425
M. Wt: 192.26 g/mol
InChI Key: NACHQEVDODIXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115126B2

Procedure details

2-(Azetidin-3-yl)ethanol (4.91 mmol, 0.497 g), 2-fluoro-6-methylpyridine (9.83 mmol, 1.014 ml, 1.092 g), and triethylamine (14.74 mmol, 2.072 ml, 1.492 g) were dissolved in MeOH (2 ml). The solution was then heated (microwave) to 150° C. for 1 hour. Solvent was removed under reduced pressure. The resulting oil was redissolved in DCM and washed once with water. Solution was dried (Na2SO4), and solvent removed under reduced pressure to give a crude product. This was then purified by flash chromatography (10 g silica column, DCM to 2% MeOH in DCM gradient). Appropriate fractions were combined and solvent removed under reduced pressure to give final product. 1H NMR (CDCl3) δ: 7.32 (t, 1H), 6.43 (d, 1H), 6.08 (d, 1H), 4.13 (t, 2H), 3.69 (m, 4H), 2.84 (m, 1H), 2.39 (s, 3H), 1.92 (q, 2H).
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
1.014 mL
Type
reactant
Reaction Step One
Quantity
2.072 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([CH2:5][CH2:6][OH:7])[CH2:2]1.F[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[N:10]=1.C(N(CC)CC)C>CO>[CH3:15][C:11]1[N:10]=[C:9]([N:1]2[CH2:4][CH:3]([CH2:5][CH2:6][OH:7])[CH2:2]2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.497 g
Type
reactant
Smiles
N1CC(C1)CCO
Name
Quantity
1.014 mL
Type
reactant
Smiles
FC1=NC(=CC=C1)C
Name
Quantity
2.072 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was redissolved in DCM
WASH
Type
WASH
Details
washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Solution was dried (Na2SO4), and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
This was then purified by flash chromatography (10 g silica column, DCM to 2% MeOH in DCM gradient)
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)N1CC(C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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